

Dual Blockade of PI3K and BTK Pathways: A Synergistic Approach in Lymphoma Treatment

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A promising therapeutic strategy for certain types of lymphoma, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), involves the combination of **AZD-8835** and ibrutinib. This combination therapy targets two crucial signaling pathways involved in tumor cell survival and proliferation, the Phosphoinositide 3-kinase (PI3K) and B-cell receptor (BCR) pathways, respectively. Preclinical studies have demonstrated a synergistic effect, leading to enhanced cancer cell death and tumor growth inhibition.

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has shown significant efficacy in various B-cell malignancies. It functions by irreversibly binding to BTK, a key component of the BCR signaling pathway, thereby inhibiting downstream signals that promote B-cell proliferation and survival. **AZD-8835** is a potent inhibitor of the PI3K α and PI3K δ isoforms. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers, including lymphoma. The dual targeting of these pathways with ibrutinib and **AZD-8835** has been shown to be more effective than either agent alone, particularly in ABC-DLBCL, a subtype known for its dependence on chronic active BCR signaling.

Comparative Efficacy: In Vitro and In Vivo Studies

The synergistic activity of **AZD-8835** and ibrutinib has been validated in both laboratory cell line experiments and in animal models of lymphoma.

In Vitro Synergistic Effects



The combination of **AZD-8835** and ibrutinib has been shown to be highly synergistic in inducing cell death in ABC-DLBCL cell lines. A key study identified this combination through a pharmacological screen, highlighting its potential as a targeted therapy.

Cell Line	Treatment	Observation	Reference
ABC-DLBCL	AZD-8835 + Ibrutinib	Synergistic induction of apoptosis and inhibition of cell proliferation.	(Erdmann et al., 2017)

In Vivo Tumor Growth Inhibition

In xenograft models, where human lymphoma cells are implanted into immunodeficient mice, the combination of **AZD-8835** and ibrutinib resulted in significant tumor growth inhibition, surpassing the effects of each drug administered individually.

Animal Model	Treatment	Outcome	Reference
ABC-DLBCL Xenograft	AZD-8835 + Ibrutinib	Significant tumor growth inhibition compared to singleagent treatment.	(Erdmann et al., 2017)

Signaling Pathways and Mechanism of Synergy

The synergistic effect of **AZD-8835** and ibrutinib stems from the simultaneous blockade of two key survival pathways in lymphoma cells.

Figure 1. Signaling pathway demonstrating the synergistic action of ibrutinib and AZD-8835.

Experimental Protocols

To validate the synergistic effects of **AZD-8835** and ibrutinib, several key experiments are typically performed.

Cell Viability Assay



This assay measures the number of viable cells after treatment with the drugs, alone and in combination.

Protocol:

- Cell Seeding: Seed lymphoma cell lines (e.g., TMD8, HBL-1) in 96-well plates at a density of 1 x 10⁴ cells per well.
- Drug Treatment: Treat the cells with a dose range of AZD-8835, ibrutinib, and the combination of both drugs. Include a vehicle-only control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
 combination index (CI) can be calculated using software like CompuSyn to determine
 synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay

This assay quantifies the percentage of cells undergoing programmed cell death (apoptosis).

Protocol:

- Cell Treatment: Treat lymphoma cells with **AZD-8835**, ibrutinib, or the combination at predetermined concentrations for 48 hours.
- Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI
 negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in
 late apoptosis or necrosis.



• Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

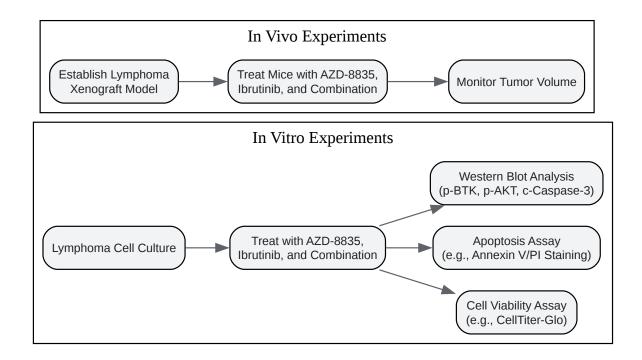
Western Blot Analysis

This technique is used to detect changes in the levels of key proteins in the signaling pathways targeted by the drugs.

Protocol:

- Protein Extraction: Treat lymphoma cells with the drugs for a specified time (e.g., 24 hours),
 then lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-BTK, phospho-AKT, cleaved caspase-3) and a loading control (e.g., β-actin).
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
- Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.





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Figure 2. General experimental workflow for validating synergy.

Conclusion

The combination of **AZD-8835** and ibrutinib represents a rational and promising therapeutic strategy for lymphoma, particularly for the ABC subtype of DLBCL. By simultaneously targeting the PI3K and BCR signaling pathways, this combination therapy induces synergistic anti-tumor effects, offering a potential improvement over single-agent treatments. Further clinical investigation is warranted to fully evaluate the efficacy and safety of this combination in patients.

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